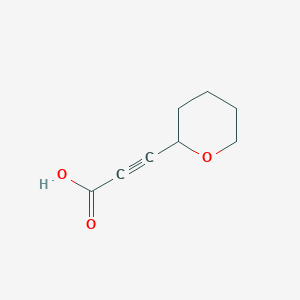

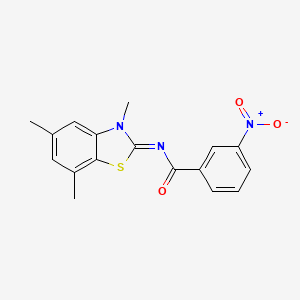

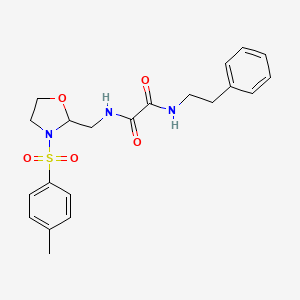

![molecular formula C13H17N3OS B2502181 N-(2-甲氧基乙基)-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4-胺 CAS No. 450394-36-2](/img/structure/B2502181.png)

N-(2-甲氧基乙基)-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine

The compound of interest, N-(2-methoxyethyl)-5,6,7,8-tetrahydro benzothieno[2,3-d]pyrimidin-4-amine, is a derivative of the benzothieno[2,3-d]pyrimidin-4-amine class. This class of compounds has been the subject of various studies due to their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, as well as their use in kinase inhibition and as antiplatelet agents .

Synthesis Analysis

The synthesis of related benzothieno[2,3-d]pyrimidin-4-amines typically involves multi-step reactions, including condensation, cyclization, and functional group transformations. For instance, the synthesis of analogues has been reported using aza-Wittig reactions, followed by reactions with secondary amines or alcohols in the presence of catalytic amounts of bases . Microwave-accelerated synthesis has also been employed for the preparation of N-aryl analogues . These methods provide efficient routes to variously substituted benzothieno[2,3-d]pyrimidin-4-amines.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as X-ray crystallography, NMR, and elemental analysis. The crystal structures can belong to different space groups, and the molecular conformations are stabilized by various intramolecular and intermolecular interactions, including hydrogen bonding . Density functional theory (DFT) calculations are used to optimize geometric bond lengths and angles and to compare them with experimental values .

Chemical Reactions Analysis

The benzothieno[2,3-d]pyrimidin-4-amines are versatile scaffolds that can undergo further chemical transformations. For example, they can be used in docking studies to predict interactions with biological targets, such as protein kinases . The reactivity of these compounds can be influenced by the presence of substituents on the benzothieno[2,3-d]pyrimidin core, which can affect their electronic properties and, consequently, their biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothieno[2,3-d]pyrimidin-4-amines, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of methoxy groups can influence these properties by affecting the compound's polarity and hydrogen bonding capability . Theoretical calculations, such as DFT, provide insights into the electronic structure, including HOMO-LUMO energies, molecular electrostatic potential (MEP) surfaces, and thermodynamic properties, which are important for understanding the reactivity and interaction of these compounds with biological targets .

科学研究应用

抗真菌和抗菌应用

与 N-(2-甲氧基乙基)-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4-胺 结构相关的化合物已被合成并评估其抗真菌和抗菌活性。例如,含有杂环化合物的 4-氯-6-甲氧基-N,N-二甲基嘧啶-2-胺衍生物对烟曲霉和黑曲霉等类型的真菌表现出显着的抗真菌作用 (Jafar 等人,2017 年)。此外,包括 5,6,7,8-四氢吡啶并[4',3':4,5]噻吩并[2,3-d]嘧啶在内的几种三环化合物表现出抗菌和抗真菌特性,突出了这些化合物在开发新的抗菌剂中的潜力 (Mittal 等人,2011 年)。

抗癌应用

受 N-(2-甲氧基乙基)-5,6,7,8-四氢[1]苯并噻吩并[2,3-d]嘧啶-4-胺 结构的启发,苯并噻吩和吡啶并噻吩嘧啶-4-胺类似物的合成一直致力于其对癌细胞系的抗增殖活性。例如,合成了一系列新型的 N-(4-甲氧基苯基氨基)-2-甲基苯并、吡啶并或吡嗪并噻吩[3,2-d]嘧啶-4-胺衍生物,其中一些衍生物对人结直肠癌细胞增殖的抑制作用类似于已知的抗癌剂 (Loidreau 等人,2020 年)。

合成和化学应用

该化合物及其相关类似物作为合成化学中的关键中间体,能够开发出各种生物活性分子。微波辅助合成技术促进了苯并噻吩[3,2-d]嘧啶-4-胺衍生物的有效生产,这些衍生物具有潜在的生物活性,包括抗癌活性 (Loidreau 等人,2020 年)。此外,新型固相和液相合成方法已应用于三取代噻吩[3,2-d]嘧啶衍生物,扩展了化学合成的工具包,并为创建具有不同生物活性的化合物提供了新途径 (Jeon 等人,2016 年)。

作用机制

Target of Action

This compound may interact with a variety of proteins or enzymes within the cell, influencing their function and potentially leading to changes in cellular processes .

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their normal function, leading to changes in cellular processes

Biochemical Pathways

It is known that many compounds can influence a variety of pathways, leading to downstream effects on cellular function

Result of Action

The compound’s interaction with its targets could lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival .

Action Environment

The action, efficacy, and stability of CCG-21395 could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules in the cellular environment

属性

IUPAC Name |

N-(2-methoxyethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-17-7-6-14-12-11-9-4-2-3-5-10(9)18-13(11)16-8-15-12/h8H,2-7H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZSDDSDDCNCJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=C2C3=C(CCCC3)SC2=NC=N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

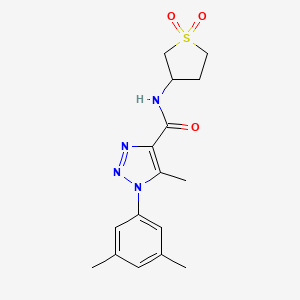

![1-{4-[(Piperidin-3-yl)methyl]-1,4-diazepan-1-yl}ethan-1-one hydrochloride](/img/structure/B2502098.png)

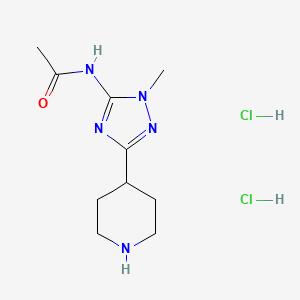

![N-benzyl-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2502101.png)

![3-Methyl-2-[(2-methylphenyl)methylsulfanyl]-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2502108.png)

![2-Chloro-N-[2-(3-methoxyphenyl)ethyl]-N-(oxolan-3-yl)acetamide](/img/structure/B2502116.png)

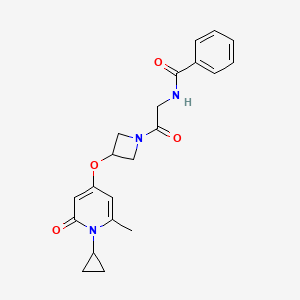

![3-cyclopropyl-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2502120.png)